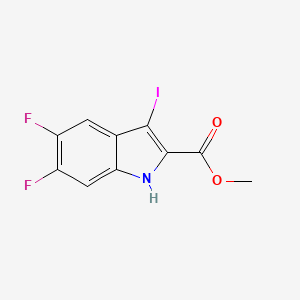![molecular formula C13H21N3O2 B14907041 tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is then functionalized to introduce the cyanomethyl and tert-butyl ester groups. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its bicyclic structure.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity, enhancing binding affinity .
Comparison with Similar Compounds
tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-12(2,3)18-11(17)16-10-4-5-13(16,6-7-14)9-15-8-10/h10,15H,4-6,8-9H2,1-3H3 |
InChI Key |
BBFMXVHHYCPKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CNC2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)

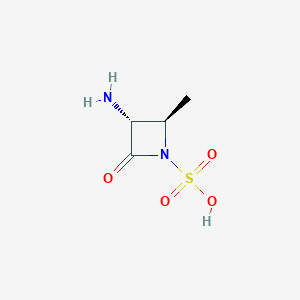
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)

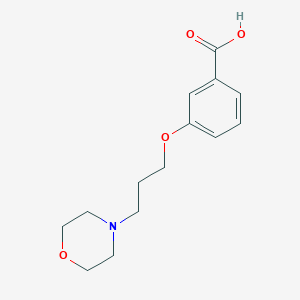

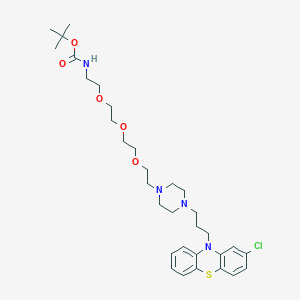
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
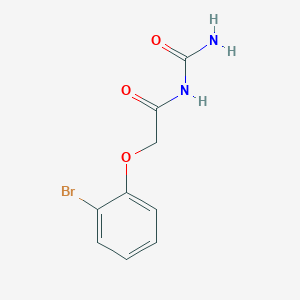
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
